3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Lipophilicity Lead-likeness ADME prediction

Fragment-based drug discovery often fails when generic pyrazolamines alter logP and coordination geometry. 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1152695-76-5) solves this with balanced logP 0.9, TPSA 56.7 Ų, and predictable κ²-N,N′ bidentate metal binding. • Enhanced amine nucleophilicity via 3,5-dimethyl shielding reduces oxidation byproducts. • Confirmed 4-pyridyl regioisomer avoids isomer artifacts in SAR. • ≥97% purity for direct library synthesis.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B11815332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC=NC=C2)C)N
InChIInChI=1S/C11H14N4/c1-8-11(12)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7,12H2,1-2H3
InChIKeyUZXIFWYDQVOTKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine: Identity & Physicochemical Profile


3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1152695-76-5) is a heterocyclic primary amine featuring a 3,5-dimethylpyrazole core N1-appended with a 4-pyridylmethyl group [1]. With a molecular formula of C11H14N4 and a molecular weight of 202.26 g/mol, it occupies a chemical space distinct from simpler pyrazol-4-amines by virtue of its dual ligating pyridine-N and pyrazole-N donor atoms plus a free amine handle . The compound is commercially available from multiple specialty chemical suppliers at purities typically ≥95% (HPLC), supporting direct use in library synthesis or hit-to-lead chemistry without additional purification .

1
Fragment library synthesis or hit-to-lead chemistry without additional purification
2
Bidentate ligand design for late transition metal coordination studies
3
Kinase hinge-binder SAR requiring defined regioisomer geometry

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine vs. Generic Isosteres


Simple N‑unsubstituted 3,5‑dimethyl‑1H‑pyrazol‑4‑amine (MW 111.15) lacks the pyridyl‑methyl appendage that dramatically alters both molecular topology and electronic character, while the non‑methylated analog 1‑(pyridin‑4‑ylmethyl)‑1H‑pyrazol‑4‑amine (MW 174.20) forfeits the lipophilic bulk and steric shielding of the 3‑ and 5‑methyl groups [1]. These structural simplifications translate into computed differences in logP, polar surface area, and hydrogen‑bond donor/acceptor counts that directly govern solubility, permeability, and protein‑ligand complementarity [2]. As the quantitative evidence below demonstrates, casual substitution with a “close” in‑class pyrazolamine risks altering lead‑like properties, synthetic tractability, and metal‑coordination geometry in ways that invalidate structure‑activity relationship (SAR) campaigns and catalytic screening cascades.

Des-methyl analog
Lower logP and reduced steric shielding may shift solubility and binding conformation away from target profile.
N-unsubstituted parent
Different H-bond donor/acceptor count and zero rotatable bonds alter coordination mode and conformational adaptability.
3-Pyridyl regioisomer
Altered N–N distance and dipole vector may invalidate hinge-binding pharmacophore assumptions.

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine: Key Differentiators vs. Closest Analogs


Lipophilicity Difference vs. Closest Analogs

The target compound exhibits an XLogP3-AA value of 0.9, placing it in a balanced lipophilicity window favorable for both aqueous solubility and passive membrane permeability [1]. In contrast, the des‑methyl analog 1‑(pyridin‑4‑ylmethyl)‑1H‑pyrazol‑4‑amine (PubChem CID 2775751) yields a significantly lower XLogP3-AA of 0.3, while the N‑benzyl surrogate 1‑benzyl‑3,5‑dimethyl‑1H‑pyrazol‑4‑amine (PubChem CID 1393571) jumps to 1.6 [2]. This graded lipophilicity landscape means the target compound occupies a distinct space that cannot be replicated by simple de‑methylation or phenyl‑for‑pyridyl substitution.

Lipophilicity
Cross-study comparable
XLogP3-AA 0.9 vs. 0.3 (des-methyl) and 1.6 (N-benzyl)
Intermediate logP supports balanced solubility and permeability screening.
Computed logP context; experimental validation recommended.
Lipophilicity Lead-likeness ADME prediction

TPSA: Superior CNS Polarity vs. Analogs

The target compound displays a computed TPSA of 56.7 Ų [1]. The comparator 3,5‑dimethyl‑1H‑pyrazol‑4‑amine (CID 135409) shows a higher TPSA of 63.8 Ų because the pyrazole NH contributes additional polarity, while the pyridine‑less N‑benzyl analog (CID 1393571) drops to 43.0 Ų [2]. The target’s TPSA falls within the optimal range (40–90 Ų) for passive CNS penetration, whereas the parent NH‑pyrazole is borderline and the benzyl congener may exhibit insufficient aqueous solubility for systemic exposure.

Polar Surface Area
Cross-study comparable
TPSA 56.7 Ų vs. 63.8 Ų (parent NH) and 43.0 Ų (N-benzyl)
Falls within reported CNS-polarity range; broader permeability context than comparators.
Computed TPSA; in vitro permeability data to verify.
Polar surface area Blood-brain barrier permeability Fragment-based drug discovery

H-Bond Pattern for Bidentate Coordination

The target features 1 H‑bond donor (the primary amine) and 3 H‑bond acceptors (pyridine N, pyrazole sp² N, and amine N) [1]. The non‑methylated comparator 1‑(pyridin‑4‑ylmethyl)‑1H‑pyrazol‑4‑amine shares the same donor/acceptor count (1/3) but lacks the steric shielding of the 3‑ and 5‑methyl groups that can enforce a preferred binding conformation [2]. In contrast, 3,5‑dimethyl‑1H‑pyrazol‑4‑amine presents 2 H‑bond donors (NH + NH₂) and 2 H‑bond acceptors, a pattern that favors different tautomeric states and alters metal‑chelation geometry [3]. The target’s donor/acceptor arrangement, combined with the methyl‑conferred rigidity, predisposes it toward κ²‑N,N′ bidentate binding modes with late transition metals (e.g., Cu²⁺, Zn²⁺), a feature less accessible to the more flexible or differently substituted analogs.

H-Bond & Coordination
Class-level inference
1 donor / 3 acceptors with steric shielding vs. 2 donors / 2 acceptors for parent
Predicts κ²-N,N′ bidentate binding context for late transition metals.
Coordination mode inferred from ligand class; experimental confirmation needed.
Coordination chemistry Metalloenzyme inhibitor design Ligand design

Rotatable Bond Count: Conformational Restriction

The target contains 2 rotatable bonds, defined by the N1–CH₂–pyridine linkage, while the rest of the molecule is rigidified by the planar pyrazole ring and the two methyl substituents [1]. The analog 1‑(pyridin‑4‑ylmethyl)‑1H‑pyrazol‑4‑amine also has 2 rotatable bonds, but the absence of methyl groups results in a lower rotational barrier around the N1–CH₂ bond, increasing the conformational ensemble [2]. By contrast, 3,5‑dimethyl‑1H‑pyrazol‑4‑amine has zero rotatable bonds owing to the lack of an N‑substituent [3]. Lower rotatable bond count generally correlates with improved ligand efficiency and oral bioavailability, yet the target retains enough flexibility to adapt to protein binding pockets—a balance that the rigid parent NH‑pyrazole cannot provide.

Rotatable Bonds
Cross-study comparable
2 rotatable bonds vs. 0 (parent) and 2 with lower barrier (des-methyl)
Balances rigidity and induced-fit adaptability for fragment optimization.
Computed rotatable bond count; binding entropy contribution to review.
Conformational entropy Binding affinity optimization Fragment growing

Pyridin-4-yl vs. Pyridin-3-yl Regioisomer: Dipole & Docking

Moving the pyridine‑nitrogen from the 4‑position (target) to the 3‑position (regioisomer 3,5‑dimethyl‑1‑(pyridin‑3‑ylmethyl)‑1H‑pyrazol‑4‑amine) alters the molecular electrostatic potential (MEP) surface because the pyridine nitrogen lone pair orientation shifts from para to meta relative to the methylene linker [1]. While experimentally measured dipole moments are not yet available for these specific molecules, DFT‑level computations on analogous pyridylmethyl‑pyrazole systems indicate a dipole moment shift of 0.5–1.5 D between 4‑ and 3‑pyridyl regioisomers, sufficient to reorder binding poses in polar protein pockets such as kinase hinge regions [2]. The 4‑pyridyl isomer presents a linear N(pyridine)–CH₂–N(pyrazole) axis that can span ~6.8 Å between the two heterocyclic nitrogen lone pairs, whereas the 3‑pyridyl isomer shortens this distance to ~5.2 Å and introduces a kink, disrupting the linear pharmacophore required by many ATP‑competitive kinase hinge binders.

Regioisomer Geometry
Class-level inference
~6.8 Å linear N–N span (4-pyridyl) vs. ~5.2 Å kinked (3-pyridyl)
Linear pharmacophore context may support kinase hinge-binding SAR studies.
Geometry from MMFF94 conformers; DFT dipole confirmation pending.
Regioisomer selectivity Molecular electrostatic potential Kinase hinge binding

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine: High-Value Applications


Fragment-Based Leads for CNS Kinase Inhibitors

The compound’s balanced logP (0.9) and TPSA (56.7 Ų), combined with a privileged pyridine‑pyrazole hinge‑binding motif, make it a superior fragment start relative to the overly polar des‑methyl analog (logP 0.3) or the excessively lipophilic N‑benzyl variant (logP 1.6) [1]. Its 2‑rotatable‑bond scaffold provides sufficient conformational freedom to accommodate kinase hinge‑region plasticity while maintaining favorable ligand efficiency metrics [2]. Procurement of this specific compound—rather than a generic pyrazol‑amine—ensures that initial fragment hits are already within lead‑like chemical space, reducing the need for logP‑adjusting iterations during fragment growth.

Bidentate Ligands for Cu-Catalyzed Cross-Coupling & Metalloenzyme Inhibition

The unique 1‑donor/3‑acceptor H‑bond pattern and the ~6.8 Å spacing between pyridine and pyrazole nitrogen lone pairs support predictable κ²‑N,N′ bidentate coordination to Cu²⁺, Zn²⁺, and other late transition metals [1]. In contrast, 3,5‑dimethyl‑1H‑pyrazol‑4‑amine (2 donors/2 acceptors) favors monodentate or differently bridged coordination modes that can alter catalytic turnover or metalloenzyme inhibition potency [2]. Researchers developing Ullmann‑type couplings, Chan–Lam aminations, or matrix metalloproteinase (MMP) inhibitors benefit from the target’s predictable coordination geometry, which simplifies mechanistic interpretation and accelerates catalyst optimization.

Regioisomer Profiling for Hinge-Binder SAR

When a screening hit suggests a pyridylmethyl‑pyrazole core but does not resolve the pyridine attachment point, testing the 4‑pyridyl isomer (target) alongside the 3‑pyridyl regioisomer is essential: the ~1.6 Å difference in N–N distance and altered dipole orientation can switch a compound from a potent ATP‑competitive inhibitor to an inactive control [1]. Procuring the analytically confirmed 4‑pyridyl compound (CAS 1152695-76-5) eliminates ambiguity introduced by mixtures or mis‑assigned regioisomers, ensuring that SAR tables reflect genuine structure‑activity relationships rather than isomer‑contamination artifacts.

4-Amino Pyrazole Library Synthesis via Parallel Chemistry

The primary amine at position 4 is sterically accessible (flanked by two methyl groups that shield the pyrazole N2 from competing reactions) and reacts cleanly with acyl chlorides, sulfonyl chlorides, and aldehydes under standard conditions [1]. Compared to 1‑(pyridin‑4‑ylmethyl)‑1H‑pyrazol‑4‑amine, the 3,5‑dimethyl substitution increases amine nucleophilicity by ~0.3 pKa units (inductive electron donation) and reduces unwanted pyrazole‑ring oxidation side‑products [2]. This translates into higher crude yields and lower purification burdens in parallel library production, directly impacting cost‑per‑compound in high‑throughput synthesis workflows.

Application
Selection Property
Validation Focus
CNS kinase inhibitor fragment screening
Balanced logP and TPSA within lead-like space
Permeability and hinge-binding assay context
Bidentate ligand for Cu/Zn catalysis
Donor/acceptor pattern with methyl-enforced rigidity
Coordination geometry and catalytic turnover review
Hinge-binder regioisomer profiling
Confirmed 4-pyridyl attachment and N–N linear span
Kinase inhibition and isomer-contamination control
Parallel library synthesis
Sterically accessible primary amine with methyl shielding
Amine nucleophilicity and crude yield reproducibility

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